(2S)-2-Methylbutanoic Acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-Dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3
CAS No.: 1114834-63-7
Cat. No.: VC0129431
Molecular Formula: C₂₃H₃₂O₅
Molecular Weight: 388.5
* For research use only. Not for human or veterinary use.
![(2S)-2-Methylbutanoic Acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-Dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3 - 1114834-63-7](/images/no_structure.jpg)
Specification
CAS No. | 1114834-63-7 |
---|---|
Molecular Formula | C₂₃H₃₂O₅ |
Molecular Weight | 388.5 |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
The compound under investigation possesses a complex stereochemically-defined structure with multiple chiral centers. Its identification parameters are summarized in Table 1.
Table 1: Identification Parameters
Parameter | Value |
---|---|
Full Chemical Name | (2S)-2-Methylbutanoic Acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-Dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3-hydroxy-7-methyl-1-naphthalenyl Ester |
CAS Registry Number | 1114834-63-7 |
Common Usage | Pravastatin Impurity 3 |
Reference Codes | RCLST578303, TR-M303875, 4Z-P-1314 |
The compound consists of a (2S)-2-methylbutanoic acid component esterified with a complex alcohol containing a naphthalene-derived structure and a dihydropyran moiety . Its name explicitly identifies the absolute configuration at each of its seven stereogenic centers (1S,3S,7S,8S,8aR and 2R), highlighting the structural complexity and stereochemical precision required for its pharmaceutical applications .
Structural Properties
The molecular characteristics of this compound reflect its complex structure, combining multiple functional groups and a precise three-dimensional arrangement.
Table 2: Structural Properties
Property | Description |
---|---|
Molecular Formula | C₂₃H₃₂O₅ |
Molecular Weight | 388.5 g/mol |
SMILES Notation | CCC@HC(=O)O[C@H]1CC@HC=C2C=CC@HC@H[C@@H]12 |
Structural Features | Naphthalene-derived core, pyran ring, ester linkage, hydroxyl group |
The compound contains seven stereogenic centers that must maintain precise spatial orientation for its intended application . The (2S)-2-methylbutanoic acid portion represents one of two possible enantiomeric forms of 2-methylbutanoic acid, specifically the S-enantiomer which naturally occurs in various fruits such as apples and apricots .
Physical and Chemical Properties
Physical Characteristics
This compound exhibits specific physical properties that influence its handling, storage, and application requirements.
Table 3: Physical Properties
Property | Description |
---|---|
Appearance | White to off-white solid |
Solubility | Slightly soluble in chloroform, dichloromethane, and methanol |
Stability | Light sensitive, temperature sensitive |
Storage Temperature | -20°C |
Shipping Conditions | Blue ice |
The compound's limited solubility profile in common organic solvents reflects its complex structure with both polar and non-polar regions . Its sensitivity to both light and temperature necessitates special handling procedures to maintain structural integrity during storage and transportation .
Synthesis and Applications
Synthetic Relevance
The compound plays a significant role in pharmaceutical synthesis, particularly as an intermediate in the production of Pravastatin-related compounds . Pravastatin belongs to the statin class of medications used to lower cholesterol levels and prevent cardiovascular disease.
As noted in research publications, this compound specifically serves as an intermediate in the synthesis of Pravastatin impurities . Such impurities require careful monitoring in pharmaceutical production to ensure drug safety and efficacy. The compound's precise stereochemistry is crucial, as even small variations in spatial arrangement can significantly affect biological activity.
Research and Analytical Applications
The primary application of this compound appears to be as a reference standard for analytical purposes:
-
Identification and quantification of Pravastatin impurities in pharmaceutical quality control
-
Method development for high-performance liquid chromatography (HPLC) analysis
-
Structure-activity relationship studies of Pravastatin derivatives
Supplier | Catalog Numbers | Available Quantities | Price Range (where available) |
---|---|---|---|
Clinivex | RCLST578303 | Not specified | Not specified |
CymitQuimica | TR-M303875, 4Z-P-1314 | 10mg, 25mg, 100mg | €409.00 - €2,052.00 |
LGC Standards | TRC-M303875 | Not specified | Not specified |
SynZeal Research | SZ-P025011 | Not specified | Not specified |
The compound is typically marketed as a controlled product with restrictions on purchase, and may require documentation to meet relevant regulations . Its relatively high price reflects the complexity of its synthesis and purification processes, as well as its specialized applications .
Quality Specifications
Available commercial sources provide the following specifications for research-grade material:
Table 5: Quality Specifications
Parameter | Value |
---|---|
Purity | >95% (HPLC) |
Storage Conditions | Amber vial, -20°C freezer, under inert atmosphere |
Stability Concerns | Light sensitive, temperature sensitive |
Analytical Methods | HPLC |
Country of Origin | Canada (for some suppliers) |
The compound's sensitivity necessitates specific storage and shipping conditions to maintain its structural integrity . Recommendations include storage in amber vials at -20°C under inert atmosphere, and shipping with blue ice to maintain low temperatures during transport .
Structure-Property Relationships
Parent Compound Properties
The parent acid can be prepared through various synthetic methods, including:
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Grignard reaction using 2-chlorobutane and carbon dioxide (for racemic mixture)
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Asymmetric hydrogenation of tiglic acid using ruthenium-BINAP catalyst (for enantiopure forms)
Structural Complexity and Functionality
The naphthalene-derived and pyran portions of the molecule introduce significant structural complexity with multiple stereogenic centers. This complex three-dimensional arrangement is critical for the compound's specific role in pharmaceutical applications, where spatial orientation directly impacts biological activity and analytical identification.
The presence of a lactone (cyclic ester) in the pyran portion contributes to the molecule's chemical reactivity and may influence its metabolic fate in biological systems. The hydroxyl group at the 3-position represents another reactive site that may participate in various chemical transformations.
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